molecular formula C22H23N3O5 B2698307 N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide CAS No. 941895-96-1

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2698307
CAS No.: 941895-96-1
M. Wt: 409.442
InChI Key: NRCRAEGTQUHNQL-UHFFFAOYSA-N
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Description

N-[4-(6-Ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide ( 895803-20-0) is a high-purity chemical compound supplied for research and development applications. This synthetic small molecule features a benzamide core linked to a pyridazine ring system, creating a unique structural scaffold for pharmaceutical and chemical research. The compound contains a 3,4,5-trimethoxybenzamide moiety, a structural feature found in various biologically active molecules. Trimethoxybenzamide derivatives have demonstrated significant research utility in multiple areas, including as acetylcholinesterase inhibitors investigated for cognitive enhancement and as tubulin polymerization inhibitors derived from combretastatin A-4 analogues studied for their cytotoxic properties against cancer cell lines . The 6-ethoxypyridazin-3-yl component belongs to a class of heterocycles known for their diverse biological activities, with pyridazine-based compounds appearing in research spanning oncology, inflammation, hypertension, and cardiovascular diseases . With the molecular formula C22H25N3O4S and molecular weight of 427.52 g/mol, this compound is provided with a minimum purity of 95%+ for research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-5-30-20-11-10-17(24-25-20)14-6-8-16(9-7-14)23-22(26)15-12-18(27-2)21(29-4)19(13-15)28-3/h6-13H,5H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCRAEGTQUHNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring, followed by the introduction of the ethoxy group. The phenyl group is then attached through a coupling reaction, and finally, the benzamide moiety is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The compound N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications based on available research and patents.

Chemical Properties and Structure

This compound features a complex structure that includes a pyridazin moiety, which is known for its biological activity. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability. The molecular formula is C19H22N2O4, and it has a molecular weight of approximately 342.39 g/mol.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, the incorporation of pyridazine rings has been linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that derivatives of pyridazine can target specific pathways involved in cancer proliferation.

Anti-inflammatory Properties

Compounds containing methoxybenzamide groups have been investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Neurological Applications

Pyridazine derivatives have also been studied for their neuroprotective effects. They may exhibit potential in treating neurodegenerative diseases by modulating neurotransmitter systems or providing antioxidant effects to protect neuronal cells from damage.

Antimicrobial Activity

There is evidence suggesting that similar compounds possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Summary of Research Findings on Similar Compounds

StudyApplicationFindings
AnticancerDemonstrated significant tumor growth inhibition in vitro and in vivo models.
Anti-inflammatoryShowed reduction in inflammatory markers in animal models of arthritis.
NeuroprotectionIndicated potential to prevent neuronal cell death in models of oxidative stress.
AntimicrobialExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Notable Patents

A notable patent related to this compound outlines its synthesis and application as an anticancer agent targeting specific cellular pathways involved in tumor growth (JP6171003B2) . This patent emphasizes the compound's potential utility in developing novel cancer therapies.

Mechanism of Action

The mechanism of action of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Benzamide Modifications

The 3,4,5-trimethoxybenzamide group is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Substituent on Phenyl Ring Heterocyclic/Aromatic Group Key Structural Differences Evidence ID
Tenovin-37 5-(Dimethylamino)pentanamido None (thioamide linkage) Sulfur-containing side chain
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromo substitution None (simple phenyl group) Bromine substituent
N-{4-[(6-Ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-3,4,5-TMB* 6-Ethoxy-2-methylpyrimidin-4-yl Pyrimidine ring (1,3-nitrogen positions) Pyrimidine vs. pyridazine ring
Target Compound 6-Ethoxypyridazin-3-yl Pyridazine ring (1,2-nitrogen positions) Pyridazine ring with ethoxy group -

*TMB: Trimethoxybenzamide

Key Observations :

  • The ethoxy group on pyridazine may enhance lipophilicity compared to methoxy-substituted analogs, influencing bioavailability .

Physicochemical Properties

Compound Melting Point (°C) IR/NMR Features Evidence ID
Tenovin-37 115–117 NH (3278 cm⁻¹), C=O (1667 cm⁻¹)
N-(4-Bromophenyl)-TMB Not reported N-H···O hydrogen bonding (crystal packing)
Acrylamide Derivatives () 214–251 C=O (1669–1638 cm⁻¹), aromatic C-H (3071 cm⁻¹)
Target Compound (Inferred) ~150–200* Pyridazine C-H (δ 8.5–9.0 ppm in ¹H NMR) -

*Estimated based on analogs with similar substituents.

Key Observations :

  • Pyridazine’s electron-deficient ring may reduce melting points compared to pyrimidine analogs due to weaker intermolecular interactions.

Inferred Activities

  • Acrylamide Derivatives () : Demonstrated antiproliferative activity, likely due to interactions with tubulin or DNA .
  • Pyridazine vs. Pyrimidine : Pyridazine’s 1,2-nitrogen arrangement may enhance binding to kinases or receptors compared to pyrimidine-based compounds .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The ethoxy group on pyridazine may improve metabolic stability compared to methoxy-substituted analogs.
  • Heterocyclic Rings: Pyridazine’s planar structure could facilitate π-π stacking in biological targets, a feature absent in non-aromatic analogs (e.g., dihydropyridinones in ) .

Biological Activity

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

  • Chemical Formula : C20_{20}H24_{24}N4_{4}O3_{3}
  • Molecular Weight : 368.43 g/mol
  • IUPAC Name : this compound

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Studies have indicated that it may act as an inhibitor of certain kinases and receptors involved in signaling pathways related to cancer and inflammation.

Biological Activity

  • Anticancer Properties :
    • In vitro studies have demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
    • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50_{50} values in the micromolar range.
  • Anti-inflammatory Effects :
    • The compound has shown potential in reducing inflammatory markers in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Research Findings : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in edema and pain response compared to control groups.
  • Neuroprotective Activity :
    • Preliminary research suggests that this compound may protect neuronal cells from oxidative stress.
    • Experimental Data : In neuronal cell cultures exposed to oxidative stress agents, treatment with this compound led to reduced cell death and preserved mitochondrial function.

Summary of Biological Activities

Activity TypeModel/SystemResult/EffectReference
AnticancerMCF-7 Cell LineIC50_{50}: 10 µM
A549 Cell LineIC50_{50}: 15 µM
Anti-inflammatoryLPS-induced MiceReduced TNF-alpha levels
NeuroprotectiveNeuronal Cell CulturesDecreased oxidative stress-induced cell death

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